The synthesis of 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine can be accomplished through two main synthetic routes:
The molecular structure of 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine can be described as follows:
XTMXLJNLUZTSNC-UHFFFAOYSA-N
, which aids in its identification within chemical databases.2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine primarily involves its interactions with biological targets:
The physical and chemical properties of 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine are crucial for understanding its behavior in various environments:
While specific boiling or melting points are not provided in the literature reviewed, these properties can be determined experimentally during synthesis or characterization phases.
The applications of 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine span several fields:
Halogen atoms—particularly chlorine and bromine—serve as strategic molecular tools in modern medicinal chemistry. Their incorporation into heterocyclic scaffolds profoundly influences bioactive compound design by modulating key properties:
Recent advances highlight halogen-induced cyclizations as green synthetic strategies, where halogens act as electrophilic triggers for heterocycle formation under mild conditions [6].
The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich bicyclic heterocycle characterized by high π-electron deficiency and metabolic stability. Its significance derives from:
Table 1: Therapeutic Applications of [1,2,4]Triazolo[1,5-a]pyrazine Derivatives
Target Class | Therapeutic Area | Key Compound Features | Reference |
---|---|---|---|
RORγt Inverse Agonists | Autoimmune Disorders | 6,8-Disubstituted derivatives with trifluoromethyl groups | [7] |
Adenosine A2A Antagonists | Parkinson’s Disease | 2,8-Disubstituted variants with aryl ethers | [3] |
PfATP4 Inhibitors | Antimalarials | 6-(Heteroaryloxy)-7-fluoro derivatives | [8] |
Positional isomerism in halogenated triazolopyrazines dramatically alters reactivity, electronic profiles, and biological interactions:
Table 2: Comparative Properties of Triazolopyrazine Halogen Isomers
Property | 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine | 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
---|---|---|---|
CAS No. | 1936016-69-1 | 74803-32-0 | 2411637-61-9 |
Molecular Formula | C₅H₂BrClN₄ | C₅H₃ClN₄ | C₅H₂BrClN₄ |
Molecular Weight | 233.45 g/mol | 154.56 g/mol | 233.45 g/mol |
Key Reactivity | Pd-catalyzed coupling at C2; SNAr at C8 | Nucleophilic substitution at C8 | Electrophilic substitution at C5 |
Storage Conditions | -20°C (inert atmosphere) | 2-8°C (desiccator) | Not specified |
SMILES | ClC1=NC=CN2N=C(N=C12)Br | ClC1=NC=CN2N=CN=C12 | ClC1=CN=C(Br)C2=NC=NN21 |
Table 3: Synthetic Applications of 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Reaction Type | Conditions | Product Class | Application |
---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C | 2-Aryl/heteroaryl derivatives | Kinase inhibitor cores |
Nucleophilic Substitution | K₂CO₃, DMF, alkyl/amine nucleophiles | 8-Alkoxy/amino triazolopyrazines | Solubility-enhancing moieties |
Photoredox Methylation | Ir(ppy)₃, DMSO, blue LEDs | C6-methylated analogs | Metabolic stability optimization |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1